1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a complex organic compound characterized by its unique molecular structure, which includes a cyclopentane ring and an oxadiazole moiety. The presence of the hydroxyl group and the oxadiazole ring contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and oxygen in its oxadiazole ring. It is also classified as an alcohol due to the hydroxyl group attached to the cyclopentane structure.
The synthesis of 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and reaction time to optimize yield and purity. The use of catalysts may also be necessary depending on the specific synthetic route chosen.
The molecular formula for 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is , with a molecular weight of 224.30 g/mol. The structural features include:
The InChI key for this compound is QEYPWTOAGKOXPA-UHFFFAOYSA-N
, and its canonical SMILES representation is CCCC1=NOC(=N1)CC2(CCC(C2)C)O
, which provides a way to represent its structure in a linear format suitable for computational analysis.
The outcomes of these reactions depend significantly on reaction conditions such as temperature, solvent choice, and reaction time. For example, oxidation reactions may require acidic or basic conditions to proceed efficiently.
The mechanism of action for 1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol likely involves interactions with specific biological targets such as enzymes or receptors. The oxadiazole component may facilitate binding through hydrogen bonding or π-stacking interactions, potentially inhibiting enzymatic activity or modulating receptor functions .
The compound is expected to have moderate solubility in polar solvents due to its hydroxyl group while being less soluble in non-polar solvents due to its larger hydrophobic regions (the cyclopentane and propyl groups).
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C12H20N2O2 |
Molecular Weight | 224.30 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Moderate in polar solvents |
These properties influence its stability and reactivity under various conditions.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7